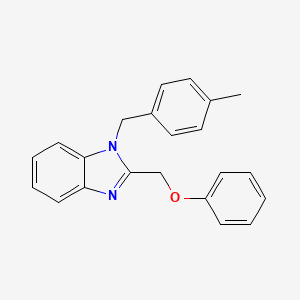![molecular formula C16H21N3O4 B11641250 5,7-Diethyl-2-(5-nitro-2-furyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11641250.png)
5,7-Diethyl-2-(5-nitro-2-furyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Diethyl-2-(5-nitro-2-furyl)-1,3-diazatricyclo[3311~3,7~]decan-6-one is a complex organic compound belonging to the class of nitrofurans Nitrofurans are known for their broad-spectrum antimicrobial properties, and this compound is no exception
Métodos De Preparación
The synthesis of 5,7-Diethyl-2-(5-nitro-2-furyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves multiple steps. One common synthetic route includes the reaction of a furan derivative with a diazatricyclodecane precursor under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up this synthetic route with optimizations for cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5,7-Diethyl-2-(5-nitro-2-furyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has been extensively studied for its antimicrobial properties. It has shown activity against various bacterial strains, making it a potential candidate for developing new antibiotics . Additionally, its unique structure allows it to interact with specific biological targets, making it useful in biochemical research to study enzyme interactions and inhibition mechanisms .
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of bacterial enzymes. The nitro group is reduced within the bacterial cell, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This mechanism is similar to other nitrofuran compounds, which target bacterial enzymes and disrupt essential cellular processes .
Comparación Con Compuestos Similares
Similar compounds include other nitrofuran derivatives such as furazolidone and nitrofurantoin. Compared to these compounds, 5,7-Diethyl-2-(5-nitro-2-furyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has a more complex structure, which may contribute to its unique antimicrobial properties. Its diazatricyclodecane core differentiates it from simpler nitrofuran compounds, potentially offering different pharmacokinetic and pharmacodynamic profiles .
Propiedades
Fórmula molecular |
C16H21N3O4 |
|---|---|
Peso molecular |
319.36 g/mol |
Nombre IUPAC |
5,7-diethyl-2-(5-nitrofuran-2-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C16H21N3O4/c1-3-15-7-17-9-16(4-2,14(15)20)10-18(8-15)13(17)11-5-6-12(23-11)19(21)22/h5-6,13H,3-4,7-10H2,1-2H3 |
Clave InChI |
AECYXACDIKKMNV-UHFFFAOYSA-N |
SMILES canónico |
CCC12CN3CC(C1=O)(CN(C2)C3C4=CC=C(O4)[N+](=O)[O-])CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]-4-(propan-2-yloxy)benzamide](/img/structure/B11641170.png)

![(7Z)-7-[(5-iodofuran-2-yl)methylidene]-3-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11641177.png)
![(6Z)-2-butyl-6-{4-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11641185.png)
![3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-5-(3-phenoxyphenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11641186.png)
![6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-3-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11641196.png)
![(5Z)-2-(4-chlorophenyl)-5-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11641199.png)
![(5Z)-1-(4-Ethoxyphenyl)-5-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11641202.png)
![2-[4-({4-[4-Methyl-3-(methylsulfamoyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide](/img/structure/B11641205.png)
![(4Z)-4-{[8-methyl-2-(morpholin-4-yl)quinolin-3-yl]methylidene}-2-sulfanyl-4H-imidazol-5-ol](/img/structure/B11641216.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-5-[4-(allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11641218.png)
![2-Methyl-5-oxo-4-(2-thienyl)-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11641225.png)
![3-(1H-benzotriazol-1-yl)-N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide](/img/structure/B11641238.png)

